

Technical Support Center: CS-834

Pharmacokinetics

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Compound of Interest

Compound Name: CS-834

Cat. No.: B1669649

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This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the impact of food intake on the pharmacokinetics of the oral carbapenem antibiotic, **CS-834**.

Frequently Asked Questions (FAQs)

Q1: What is the effect of food on the bioavailability of **CS-834**?

A1: Co-administration of **CS-834** with a meal has been shown to affect its oral bioavailability. Specifically, when **CS-834** was administered to rats after a meal, the bioavailability of its active metabolite, R-95867, was approximately doubled compared to administration in a fasted state.

Q2: How does food intake influence the peak plasma concentration (C_{max}) and time to reach peak concentration (T_{max}) of the active metabolite of **CS-834**?

A2: In human subjects, the time to reach peak plasma concentration (T_{max}) of the active metabolite R-95867 was delayed when **CS-834** was administered after a meal, shifting from approximately 2.5 hours in the fasted state to 4 hours. However, the peak plasma concentration (C_{max}) was not significantly altered by food intake.

Q3: Is there a dose-dependent effect on the pharmacokinetics of **CS-834** when taken with food?

A3: Yes, studies in rats have indicated a dose-dependent absorption of **CS-834**. The bioavailability of the active form, R-95867, was found to be higher at lower doses of **CS-834**. This suggests that the absorption process may be saturable.

Q4: What is the proposed mechanism for the increased bioavailability of **CS-834** when taken with food?

A4: The enhanced bioavailability of **CS-834**'s active metabolite, R-95867, when co-administered with food is thought to be due to the inhibition of its degradation by digestive enzymes, such as pancreatic juice, in the intestinal lumen.

Troubleshooting Guide

Issue: High variability in pharmacokinetic data between fed and fasted study groups.

Possible Causes and Solutions:

- Standardization of Meals: Ensure the composition and caloric content of the meal provided in the "fed" state are consistent across all subjects. A high-fat, high-calorie meal is often used in food-effect studies to elicit the maximum physiological response.
- Fasting Duration: Strictly enforce the required fasting period for the "fasted" cohort to ensure a true baseline.
- Dosing Time: The timing of drug administration relative to the meal is critical. Standardize the protocol to administer the drug at a specific time point after the meal has been consumed.

Issue: Unexpectedly low bioavailability in the fed state.

Possible Causes and Solutions:

- Drug-Food Interaction: While food generally increases the bioavailability of **CS-834**'s active metabolite, specific food components could potentially interact with the drug. Analyze the composition of the standard meal for any known chelating agents or compounds that might interfere with absorption.
- GI Tract Physiology: Individual variations in gastric emptying time and intestinal transit can be influenced by the meal and affect drug absorption. Consider monitoring these

physiological parameters if high inter-subject variability is observed.

Experimental Protocols

Study of Food Effect on Pharmacokinetics in Humans:

A randomized, single-dose, two-way crossover study is a common design.

- Subjects: Healthy adult volunteers.
- Fasted State Protocol:
 - Subjects fast overnight for at least 10 hours before drug administration.
 - A single oral dose of **CS-834** is administered with water.
 - Subjects continue to fast for a specified period (e.g., 4 hours) post-dosing.
- Fed State Protocol:
 - Following an overnight fast, subjects are given a standardized high-fat, high-calorie breakfast.
 - The single oral dose of **CS-834** is administered shortly after the meal is finished.
- Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours).
- Bioanalysis: Plasma concentrations of the active metabolite, R-95867, are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
- Pharmacokinetic Analysis: Key pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) are calculated for both fed and fasted states.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of R-95867 in Humans After a Single Oral Dose of **CS-834** (150 mg)

Parameter	Fasted State	Fed State
Cmax (μg/mL)	2.0	1.8
Tmax (hr)	2.5	4.0
AUC ₀₋₂₄ (μg*hr/mL)	9.0	9.7

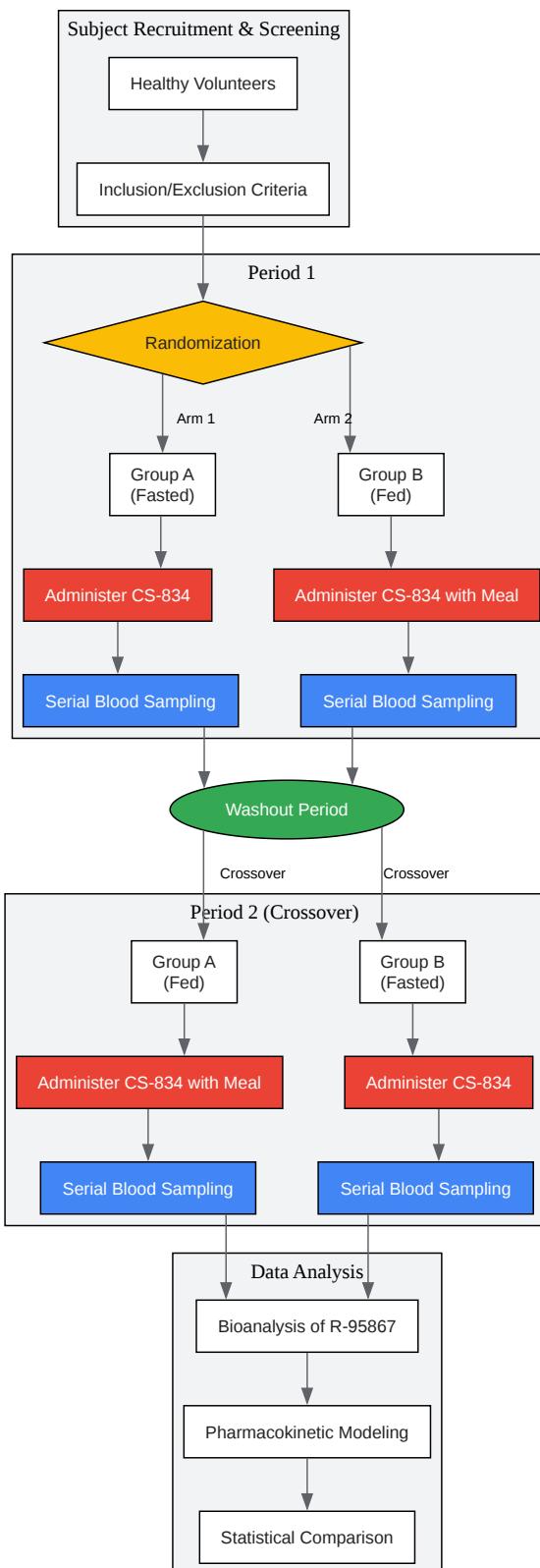
Data is approximate and derived from graphical representations in the cited literature.

Table 2: Bioavailability of R-95867 in Rats After Oral Administration of **CS-834**

State	Bioavailability (%)
Fasted	~15%
Fed	~30%

Bioavailability can be dose-dependent.

Diagrams

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Caption: Workflow for a two-way crossover food-effect study.

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